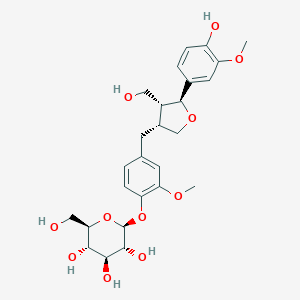

lariciresinol 4-O-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound lariciresinol 4-O-glucoside is a complex organic molecule with multiple hydroxyl and methoxy groups. This compound is structurally related to natural products found in various plants and has significant biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.

Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like methanol and hydroxylating agents.

Coupling reactions: The final structure is assembled through coupling reactions, such as the use of glycosyl donors and acceptors under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Lariciresinol 4-O-glucoside undergoes hydrolysis under acidic or enzymatic conditions :

| Condition | Catalyst | Product | Efficiency |

|---|---|---|---|

| Acidic (pH 2.0) | HCl | Lariciresinol + Glc | ~90% in 2 hours |

| Enzymatic | β-Glucosidase | Lariciresinol + Glc | ~95% in 1 hour |

Mechanism :

-

Acid hydrolysis cleaves the β-glycosidic bond, releasing glucose and regenerating lariciresinol .

-

Enzymatic hydrolysis by β-glucosidases (e.g., from gut microbiota) enhances bioavailability of the aglycone .

Enzymatic Modifications and Mutagenesis Insights

Site-directed mutagenesis of IiUGT4 revealed critical residues for catalytic activity:

| Mutation | Effect on Activity | Substrate Impact |

|---|---|---|

| H15A | Complete loss of activity | All substrates |

| D124A | 95% reduction | Lariciresinol, pinoresinol |

| W376A | 80% reduction | Secoisolariciresinol |

| F151A | Increased specificity for secoisolariciresinol | +78% activity shift |

These mutations highlight the role of His15, Asp124, and Trp376 in substrate binding and UDP-glucose coordination .

Stability and Degradation

This compound is stable under neutral conditions but degrades in:

Aplicaciones Científicas De Investigación

Antiviral Properties

L4G has been shown to possess potent antiviral effects, particularly against the influenza A virus. Studies indicate that L4G significantly inhibits viral replication and reduces the cytopathic effect in infected cells. For instance, research demonstrated that L4G treatment effectively mitigated the influenza A virus-induced cytopathic effect in MDCK cells, with a notable reduction in NF-κB activation and pro-inflammatory cytokine expression . The detailed mechanisms include:

- Inhibition of NF-κB Activation : L4G suppresses the NF-κB signaling pathway, which is crucial for the inflammatory response during viral infections .

- Reduction of Cytokine Production : The compound attenuates the expression of pro-inflammatory mediators at the mRNA level, suggesting a dual role in both antiviral and anti-inflammatory responses .

Anti-Inflammatory Effects

Beyond its antiviral activity, L4G exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide and cytokines in various cell lines. This activity is particularly relevant in conditions characterized by excessive inflammation, such as respiratory diseases and autoimmune disorders .

Mechanisms of Action:

- Cytokine Modulation : L4G treatment leads to a decrease in the levels of pro-inflammatory cytokines, which are often elevated during inflammatory responses .

- Cellular Signaling Pathways : The compound's interaction with cellular signaling pathways contributes to its ability to modulate inflammation effectively.

Pharmaceutical Development

Given its promising biological activities, L4G is being explored for potential applications in pharmaceutical development. Its ability to inhibit viral infections and modulate inflammatory responses positions it as a candidate for novel drug formulations targeting respiratory viruses and inflammatory diseases .

Potential Applications:

- Respiratory Infections : Due to its antiviral properties against influenza and possibly other respiratory viruses, L4G could be developed into therapeutic agents for treating viral infections.

- Anti-inflammatory Drugs : The compound's ability to reduce inflammation suggests potential applications in developing treatments for chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the effects of L4G on various biological systems:

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Antioxidant activity: The hydroxyl and methoxy groups can scavenge free radicals, reducing oxidative stress.

Enzyme inhibition: It may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase in inflammation.

Signal transduction: The compound can modulate signaling pathways, affecting cellular processes like apoptosis and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- lariciresinol 4-O-glucoside

- This compound

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its structural complexity and functional diversity make it a valuable molecule for various applications.

Propiedades

Número CAS |

143663-00-7 |

|---|---|

Fórmula molecular |

C26H34O11 |

Peso molecular |

522.5 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |

Clave InChI |

GAYKAIAESJROGN-SAOYRWCPSA-N |

SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérico |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.